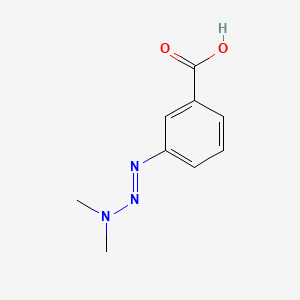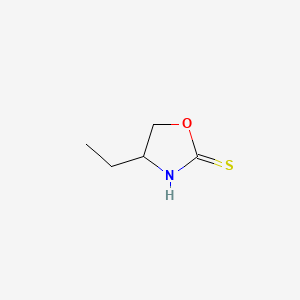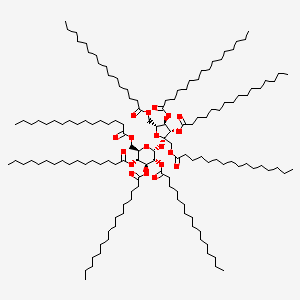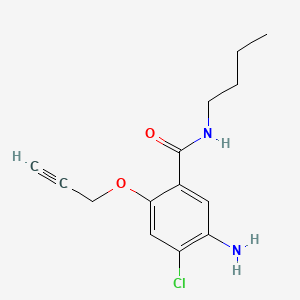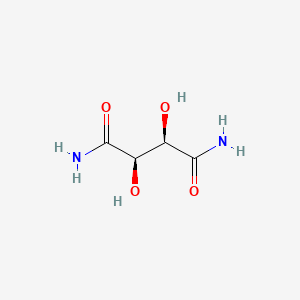
(r,r)-Tartaric acid diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(r,r)-Tartaric acid diamide is a chiral compound derived from tartaric acid, a naturally occurring substance found in many plants, particularly grapes. This compound is known for its unique stereochemistry, which makes it valuable in various chemical and industrial applications. The (r,r)-configuration refers to the specific arrangement of atoms in the molecule, which can influence its reactivity and interactions with other substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (r,r)-tartaric acid diamide typically involves the reaction of tartaric acid with amines under controlled conditions. One common method is the reaction of tartaric acid with ammonia or primary amines to form the diamide. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where tartaric acid and the chosen amine are combined under controlled temperatures and pressures. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(r,r)-Tartaric acid diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diamide into other derivatives.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
(r,r)-Tartaric acid diamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of chiral catalysts and other industrial chemicals .
Mécanisme D'action
The mechanism of action of (r,r)-tartaric acid diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(s,s)-Tartaric acid diamide: Another stereoisomer with different spatial arrangement.
Tartaric acid monoamide: A related compound with only one amide group.
Squaric acid diamide: A compound with similar functional groups but different core structure
Uniqueness
(r,r)-Tartaric acid diamide is unique due to its specific stereochemistry, which can result in different reactivity and interactions compared to its isomers and related compounds. This makes it particularly valuable in applications requiring precise chiral control .
Propriétés
Numéro CAS |
634-63-9 |
|---|---|
Formule moléculaire |
C4H8N2O4 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2-/m1/s1 |
Clé InChI |
GRMNJXQBRPJVQV-JCYAYHJZSA-N |
SMILES isomérique |
[C@@H]([C@H](C(=O)N)O)(C(=O)N)O |
SMILES canonique |
C(C(C(=O)N)O)(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



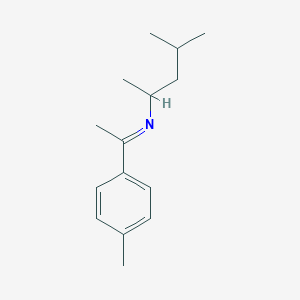
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
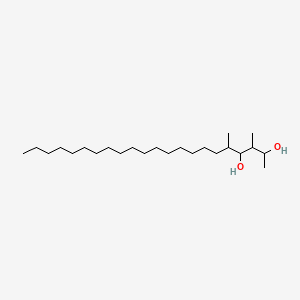
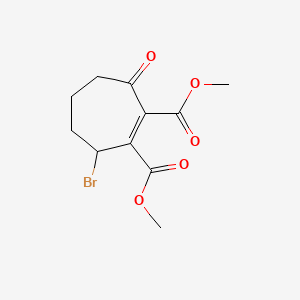


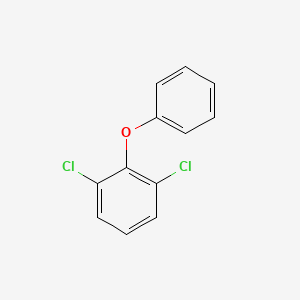
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
